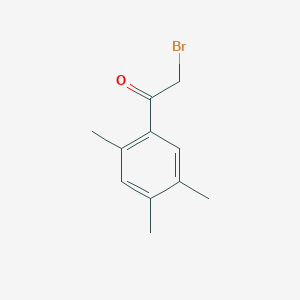

2-Bromo-1-(2,4,5-trimethylphenyl)ethanone

Description

2-Bromo-1-(2,4,5-trimethylphenyl)ethanone (CAS: 4225-92-7) is a brominated acetophenone derivative with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . The compound features a 2,4,5-trimethylphenyl group attached to a bromoethanone moiety, which confers significant steric hindrance and electron-donating properties due to the methyl substituents.

Properties

IUPAC Name |

2-bromo-1-(2,4,5-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSLAQRWRZCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone typically involves the bromination of 1-(2,4,5-trimethylphenyl)ethanone. A common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly solvents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

Reduction: 1-(2,4,5-trimethylphenyl)ethanol.

Oxidation: 2,4,5-trimethylbenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(2,4,5-trimethylphenyl)ethanone is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of bromoethanones are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis:

Table 1: Structural and Reactivity Comparison

Physical Properties and Solubility

- Crystallography : The 4-hydroxyphenyl analog crystallizes in an asymmetric structure, with hydrogen bonding influencing packing . The target compound’s trimethyl groups likely reduce polarity, increasing lipophilicity.

- Solubility : Hydroxyl and methoxy substituents enhance aqueous solubility compared to the hydrophobic trimethylphenyl variant.

Biological Activity

2-Bromo-1-(2,4,5-trimethylphenyl)ethanone, a brominated derivative of acetophenone, is gaining attention for its potential biological activities. This compound, with the chemical formula C11H13BrO and a molecular weight of approximately 240.15 g/mol, exhibits various pharmacological properties that merit detailed exploration.

- Molecular Formula : C11H13BrO

- Molecular Weight : 240.15 g/mol

- Structure : The compound features a bromine atom attached to the ethyl ketone group, which is further substituted with a trimethylphenyl moiety.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve disruption of cellular membranes and inhibition of enzyme activity critical for microbial survival.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In cellular models, it effectively scavenges free radicals and reduces oxidative stress markers. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on several cancer cell lines. Studies suggest that it induces apoptosis through both intrinsic and extrinsic pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various brominated compounds found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.

- Cytotoxicity in Cancer Cells : In a recent experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

The biological activities of this compound can be attributed to its structural characteristics:

- Lipophilicity : The presence of the trimethyl groups enhances lipophilicity, facilitating membrane permeability.

- Reactive Electrophile : The bromine atom acts as a reactive electrophile that can form covalent bonds with nucleophiles in biological systems, potentially leading to altered protein function.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.